

Chemical and Biological Profile of PF-6274484

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Compound Focus: PF-6274484

Cat. No.: S539291

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The table below summarizes the core technical data for **PF-6274484**:

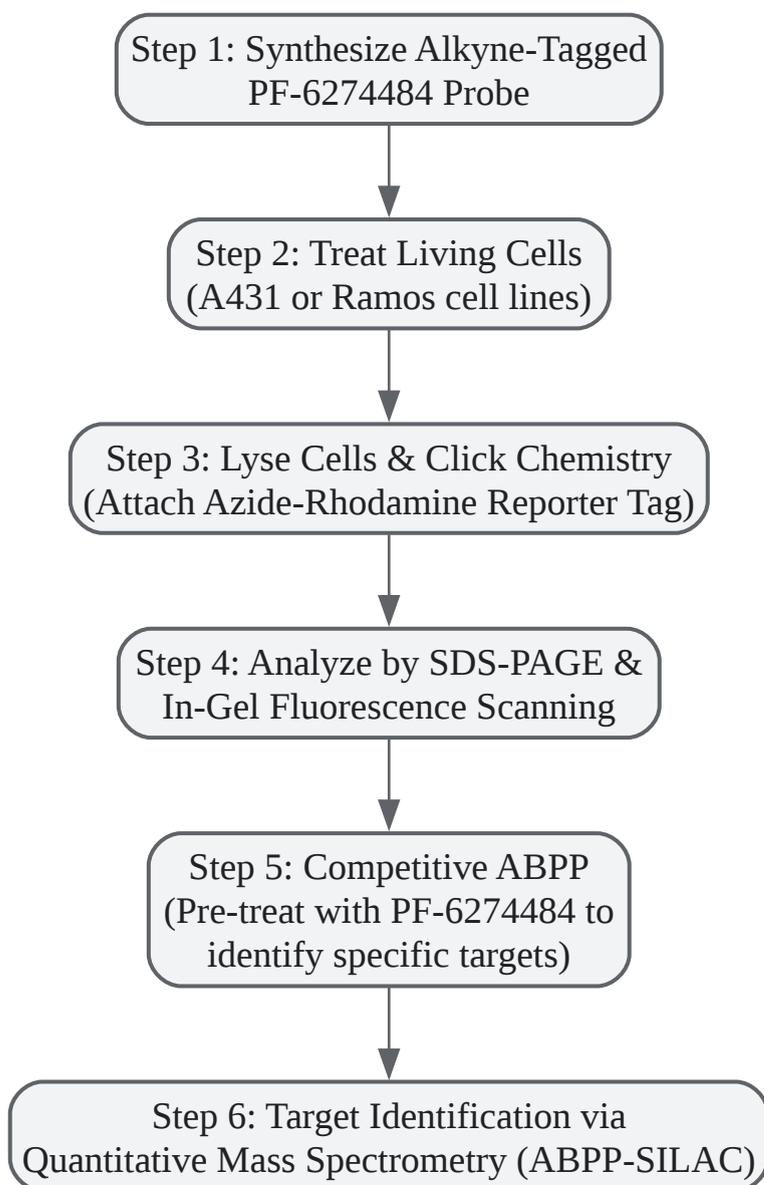
Property	Description
Chemical Name	N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazoliny]-2-propenamide [1] [2]
CAS Number	1035638-91-5 [1] [2] [3]
Molecular Formula	C ₁₈ H ₁₄ ClFN ₄ O ₂ [1] [2] [4]
Molecular Weight	372.78 g/mol [1] [4] [3]
Purity	≥98% (HPLC) [2] [4]
Solubility	Soluble in DMSO (e.g., 20 mg/mL, clear) [1] [2]
Storage	-20°C [1] [4] [3]
Mechanism of Action	Covalent (irreversible) inhibitor that reacts with cysteine residues in the EGFR ATP-binding pocket [2]

This table details the key quantitative biological activity data for **PF-6274484**:

Assay Type	Target	Measured Value (IC ₅₀ / Ki)
Kinase Inhibition (Ki)	EGFR (Wild Type)	0.18 nM [5]
Kinase Inhibition (Ki)	EGFR (L858R/T790M Mutant)	0.14 nM [5]
Cellular Autophosphorylation (IC ₅₀)	EGFR (Wild Type) in A549 cells	5.8 nM [1] [5] [3]
Cellular Autophosphorylation (IC ₅₀)	EGFR (L858R/T790M Mutant) in H1975 cells	6.6 nM [1] [5] [3]

Experimental Protocols & Case Study in Chemoproteomics

PF-6274484 is not only a potent inhibitor but also a tool to study covalent drug behavior. The following workflow, based on chemoproteomic methods, illustrates how its proteome-wide interactions are mapped [6].



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*Experimental workflow for profiling **PF-6274484** protein targets using ABPP [6].*

Key Methodological Details

- **Probe Design & Validation:** An alkynylated variant of **PF-6274484** was synthesized for these studies. The alkyne handle was installed at a position known not to perturb its reactivity or ability to engage the target kinase, ensuring the probe's biological activity mirrored that of the parent compound [6].

- **In-Situ vs. In-Vitro Analysis:** A critical finding from these experiments is that some protein targets were identified specifically in living cells (**in situ**) but not in cell lysates (**in vitro**). This underscores the importance of performing target engagement studies in a biologically relevant cellular context to capture the full spectrum of interactions [6].
- **Defining Selectivity Windows:** The research demonstrated that covalent inhibitors like **PF-6274484** have a limited concentration window for selective target engagement. At low concentrations (e.g., ≤ 100 nM), labeling is highly specific to the intended kinase targets. However, at higher concentrations (≥ 1 μ M), **rampant proteome-wide off-target reactivity** occurs, leading to kinase target-independent cell death [6]. This provides a clear experimental roadmap for defining the safe and selective operating range for such inhibitors.

Key Insights for Researchers

- **Overcoming Resistance:** **PF-6274484** was designed to inhibit not only wild-type EGFR but also clinically relevant mutant forms, most notably the **L858R/T790M double mutant** which confers resistance to first-generation EGFR inhibitors [5] [3]. Its covalent mechanism helps achieve sustained target inhibition.
- **Tool for Selectivity Assessment:** The use of **PF-6274484** in chemoproteomic studies highlights its role as a model compound for developing and validating methods to evaluate the proteome-wide selectivity of covalent drugs. This is crucial for mitigating off-target liabilities in drug development [6] [7].
- **Licensing Note:** This compound is sold for research purposes under an agreement from Pfizer Inc [1] [4].

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References

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